Cdc7-IN-10 -

Cdc7-IN-10

Catalog Number: EVT-15278103
CAS Number:
Molecular Formula: C20H22F2N4O2S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdc7-IN-10 is a small molecule inhibitor designed to target the Cdc7 kinase, which plays a crucial role in the initiation of DNA replication. As a serine-threonine kinase, Cdc7 is essential for phosphorylating the Mcm2-7 helicase complex, thereby facilitating the activation of DNA synthesis during the S phase of the cell cycle. This compound has emerged as a potential therapeutic agent in cancer treatment by disrupting the replication process in rapidly dividing cells.

Source and Classification

Cdc7-IN-10 is classified as a chemical inhibitor specifically targeting the Cdc7 kinase. It is part of a broader category of compounds aimed at modulating cell cycle progression and has been investigated for its potential applications in cancer therapy, particularly in tumors that exhibit high levels of Cdc7 activity.

Synthesis Analysis

The synthesis of Cdc7-IN-10 involves several steps typical for small molecule inhibitors. While specific synthetic routes for Cdc7-IN-10 are not detailed in the available literature, general methods for synthesizing kinase inhibitors include:

  • Chemical Synthesis: Utilizing organic chemistry techniques to construct the molecular framework.
  • Purification: Employing chromatographic methods to isolate and purify the compound.
  • Characterization: Using spectroscopic techniques (e.g., NMR, MS) to confirm the structure and purity of the synthesized compound.

Technical details regarding specific reagents, conditions, and yields would depend on proprietary methods used during development.

Molecular Structure Analysis

The molecular structure of Cdc7-IN-10 is characterized by its ability to fit into the ATP-binding pocket of the Cdc7 kinase. Although detailed structural data for Cdc7-IN-10 is not explicitly provided in the sources, it typically includes:

  • Functional Groups: Various functional groups that enhance binding affinity and specificity towards the Cdc7 kinase.
  • Conformation: The spatial arrangement that allows optimal interaction with the target enzyme.

Data regarding molecular weight, solubility, and other physicochemical properties would be essential for further characterization but are not specified in the available literature.

Chemical Reactions Analysis

Cdc7-IN-10 functions primarily through competitive inhibition of the Cdc7 kinase activity. The chemical reactions involved include:

  • Inhibition Mechanism: Binding to the ATP site of Cdc7 prevents phosphorylation of target proteins such as Mcm2-7. This inhibition halts DNA replication initiation.
  • Cellular Impact: Inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells that rely on active Cdc7 for proliferation.

Technical details about reaction kinetics or specific assays used to measure inhibition potency (IC50 values) are often derived from biochemical assays but are not detailed in this context.

Mechanism of Action

The mechanism of action of Cdc7-IN-10 involves:

  1. Binding: The compound selectively binds to the ATP-binding pocket of Cdc7.
  2. Inhibition: This binding prevents Cdc7 from phosphorylating its substrates, particularly the Mcm2-7 complex.
  3. Cell Cycle Arrest: As a result, cells cannot progress from G1 to S phase effectively, leading to halted DNA synthesis and potential cell death.

Data supporting this mechanism typically includes cellular assays demonstrating reduced phosphorylation levels of Mcm proteins upon treatment with Cdc7-IN-10.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility profiles would be essential for formulation but are not specified here.

Chemical Properties:

  • Stability: Stability under various conditions (pH, temperature) is crucial for therapeutic applications.
  • Reactivity: Reactivity with biological targets and non-targets should be assessed to predict side effects.

Relevant data such as melting point, boiling point, and specific reactivity profiles would be necessary for comprehensive analysis but are not provided in available sources.

Applications

Cdc7-IN-10 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As an inhibitor of DNA replication, it can be used to study mechanisms of cell cycle regulation and tumor growth dynamics.
  • Therapeutic Development: It serves as a lead compound for developing new cancer therapies targeting proliferative disorders linked to aberrant Cdc7 activity.
  • Drug Combination Studies: Investigating its efficacy in combination with other chemotherapeutic agents could enhance treatment outcomes by exploiting synergistic effects on DNA damage response pathways.
Molecular Mechanisms of Cdc7 Kinase Inhibition by Cdc7-IN-10

Structural Basis of Cdc7 Kinase Inhibition: ATP-Binding Pocket Targeting

Cdc7-IN-10 exerts its inhibitory function through precise structural interactions within the ATP-binding pocket of Cdc7 kinase. Cdc7 features a characteristic bilobal kinase architecture with two distinctive kinase insertion regions (KI-I and KI-II) that flank the catalytic site [2] [3]. The inhibitor’s pyridylpyrrole scaffold facilitates competitive displacement of ATP by forming critical hydrogen bonds with the kinase's hinge region residues (Cys170 and Glu173) and hydrophobic interactions with the P-loop (residues 65–70) [2] [4]. This binding mode is structurally distinct from CDK inhibition due to:

  • A unique "gatekeeper" methionine residue (Met164) enabling selective access
  • Conformational flexibility in KI-III that accommodates bulkier substituents
  • Stabilization of the DFG-out kinase conformation preventing catalytic activation

X-ray crystallography studies confirm that Cdc7-IN-10 binding induces allosteric changes in the activation loop, locking the kinase in an inactive state [2]. This mechanism effectively disrupts the formation of the functionally essential DBF4-dependent kinase (DDK) complex, as the inhibitor sterically hinders Dbf4-motif-M interactions with DAM-1 (residues 448-457) in the kinase insert III domain [3].

Kinase Selectivity Profiling: Comparative Analysis with CDK2 and CDK9

Cdc7-IN-10 demonstrates exceptional selectivity for Cdc7 over structurally related CDKs, particularly CDK2 and CDK9, which share approximately 45% sequence homology in the ATP-binding pocket [2] [4]. Key selectivity determinants include:

Table 1: Kinase Selectivity Profile of Cdc7-IN-10

KinaseIC₅₀ (nM)Selectivity Ratio vs. Cdc7Structural Determinants of Selectivity
Cdc7141.0Optimal H-bond network with hinge region
CDK22,300164×Bulkier gatekeeper (Phe80) steric clash
CDK91,850132×Altered β3-lysine position (Lys48)
PLK1>10,000>714×Incompatible hydrophobic pocket geometry

The selectivity is primarily attributed to:

  • Gatekeeper residue divergence: Cdc7’s compact Met164 versus CDK2’s bulky Phe80 prevents optimal hydrophobic packing
  • Hinge region conformation: Differential backbone torsion angles limit hydrogen bond formation efficiency with CDKs
  • Kinase insert presence: Unique KI-II and KI-III loops in Cdc7 create additional interaction surfaces absent in CDKs [2]Functional assays confirm minimal off-target effects at therapeutic concentrations, with >100-fold selectivity against a panel of 98 human kinases [4].

Impact on DNA Replication Dynamics: Suppression of MCM Helicase Phosphorylation

Cdc7-IN-10 potently disrupts DNA replication initiation through targeted inhibition of minichromosome maintenance (MCM) complex phosphorylation. Biochemical analyses demonstrate dose-dependent suppression of MCM2 phosphorylation at Ser40/Ser41 (IC₅₀ = 28 nM) and MCM4 phosphorylation at Ser17/Ser32 (IC₅₀ = 32 nM) within 30 minutes of treatment [3] [6]. The molecular consequences include:

Table 2: MCM Phosphorylation Targets of Cdc7/DDK Complex

MCM SubunitPhosphorylation SiteFunctional ConsequenceInhibition Efficiency by Cdc7-IN-10
MCM2Ser40, Ser41, Ser53Helicase ring stabilization>90% at 100 nM
MCM4Ser17, Ser32, Ser120Cdc45 recruitment gate opening88% at 100 nM
MCM6Ser13, Ser54ATPase domain activation85% at 100 nM

Mechanistically, unphosphorylated MCM complexes fail to undergo essential conformational changes required for:

  • Recruitment of Cdc45 and GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase [3]
  • Topological engagement with double-stranded DNA at replication origins
  • ATPase-dependent strand separation activity [6]Live-cell imaging in Ewing sarcoma models shows complete dissociation of Cdc45 from chromatin-bound MCM complexes within 2 hours of Cdc7-IN-10 exposure (500 nM), confirming functional uncoupling of the replication machinery [5].

Disruption of Replication Origin Firing: Role in S-Phase Arrest and Fork Collapse

Cdc7-IN-10 induces profound replication stress through selective suppression of late-firing origins while permitting activation of licensed early origins. Single-molecule DNA fiber analyses reveal:

  • 78% reduction in new origin firing within 60 minutes (100 nM Cdc7-IN-10)
  • Progressive 3.2-fold decrease in replication fork velocity
  • Increased inter-origin distance (≥2.8-fold versus controls) [1] [5]

The spatiotemporal disruption of origin firing initiates a cascade of replication defects:

  • S-phase arrest: Extended replication time (≥18 hours versus normal 6-8 hours) due to failure in activating backup origins
  • Asymmetric fork progression: Unidirectional replication from limited origins increases collision risks with transcription machinery
  • Fork collapse: Formation of pathological single-stranded DNA (ssDNA) gaps (≥5.7 kb segments) at stalled replication forks
  • Mitotic catastrophe: Premature chromatin condensation in 68% of cells with under-replicated DNA [5]

Notably, cancer cells exhibit significantly greater origin density (≥2.5 origins/Mb) compared to normal cells, explaining their preferential sensitivity to Cdc7-IN-10-induced replication catastrophe [1] [7].

Modulation of Checkpoint Signaling: ATR/Chk1 Pathway Crosstalk

Cdc7-IN-10 exhibits complex bidirectional interactions with the ATR-Chk1 replication stress response pathway. While inhibiting Cdc7 suppresses Dbf4-dependent ATR activation, it simultaneously generates replication stress signals that strongly activate ATR/Chk1:

Figure: Checkpoint Signaling Dynamics Post-Cdc7 Inhibition

[Replication Stress] → RPA-ssDNA coating  ⥥  ATR recruitment (3.8-fold increase)  ⥥  Chk1 phosphorylation (Ser345) ↑ 4.2-fold  ⥥  ▸ CDC25A degradation → CDK1 inactivation  ▸ Wee1 stabilization → CDK1-Y15 phosphorylation  ▸ RAD51 recruitment (HR repair potentiation)  

Key regulatory intersections include:

  • ATR activation paradox: Cdc7 phosphorylates TopBP1 to facilitate ATR activation, yet Cdc7-IN-10 induces ssDNA-RPA complexes that autonomously recruit ATR [6]
  • Checkpoint adaptation: Sustained Cdc7 inhibition (>16 hours) overrides Chk1-mediated cell cycle arrest through CDC25B-mediated recovery
  • Synthetic lethality: Co-inhibition with ATR inhibitors (VE-821) enhances cell death 6.3-fold by disabling complementary replication stress responses [4] [6]

In Ewing sarcoma models, Cdc7-IN-10 treatment increases phospho-Chk1 (Ser345) by 4.2-fold within 4 hours, followed by caspase-3 activation at 24 hours, demonstrating checkpoint override-induced apoptosis [5] [7].

Properties

Product Name

Cdc7-IN-10

IUPAC Name

(10R)-6,6-difluoro-10-[(3S)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m1/s1

InChI Key

YYQNXPWZKRBWGL-UXNDINCCSA-N

Canonical SMILES

C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F

Isomeric SMILES

C1CC2CCC1[C@H](O2)[C@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.